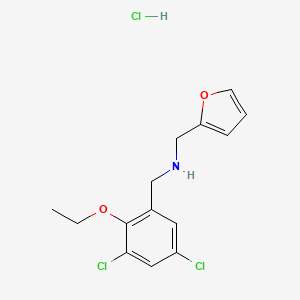![molecular formula C16H18N2O3 B5404905 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of N-alkylated benzamides and possesses a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to act through the modulation of several signaling pathways in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to possess several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, leading to improvements in cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is also relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one limitation of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of research could focus on the development of novel derivatives of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide with improved therapeutic properties. Another area of research could focus on the development of new methods for synthesizing and purifying 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps that require specialized equipment and expertise. The most commonly used method for synthesizing 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-pyridin-1-yl-1-ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(12-6-8-17-9-7-12)18-16(19)13-4-5-14(20-2)15(10-13)21-3/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIKQUJEVZVGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)

![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-[{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5404863.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)
![4-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5404879.png)
![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)